

Experimental Evidence & Protocols

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Compound Focus: Cimoxatone

CAS No.: 73815-11-9

Cat. No.: S523782

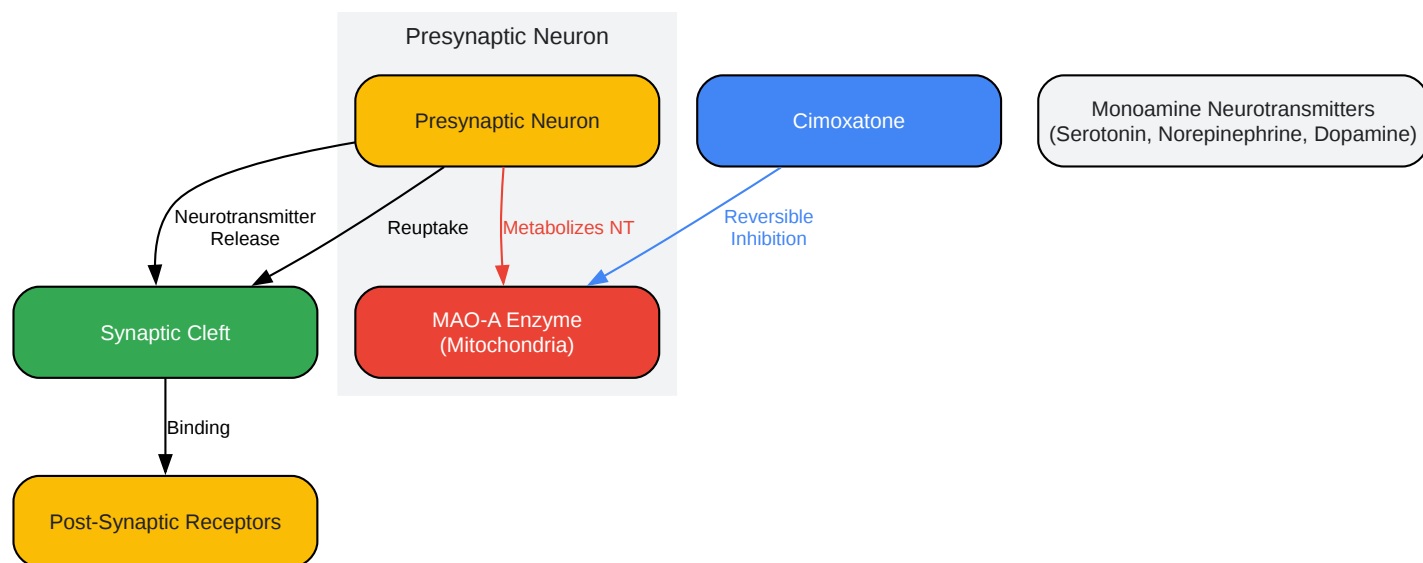
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Key experimental findings and methodologies that define **cimoxatone's** action are detailed below.

Experimental Aspect	Methodology & Key Findings
Tight-Binding Inhibition Assay	Protocol: Enzyme kinetics studies using rat brain monoamine oxidase. Analysis of inhibition parameters to determine binding characteristics. Finding: Cimoxatone acts as a fully reversible, tight-binding inhibitor of MAO-A, enabling precise measurement of enzyme concentration in brain tissue [1].
Clinical Trial for Depression	Protocol: Administered at 0.32-0.78 mg/kg/day for 28 days to 10 depressed patients. MAO inhibition monitored via urinary MHPG.SO4 (a norepinephrine metabolite). Finding: Significant antidepressant efficacy and good tolerability. Confirmed MAO-A inhibition and reversibility in humans [2].
Prolactin Response Study	Protocol: Single 40 mg oral dose in healthy adults, placebo-controlled, with diurnal plasma prolactin monitoring. Finding: Slight but significant reduction in prolactin for over 9 hours, indicating central monoaminergic effects [3].

Mechanism and Pathway Visualization

Cimoxatone works by increasing neurotransmitter levels in the brain's synaptic cleft. The following diagram illustrates this core mechanism and its neurochemical consequences.



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Cinoxatone's reversible inhibition of MAO-A increases synaptic neurotransmitter levels.

Position Among MAO Inhibitors

Cinoxatone belongs to the **Reversible MAO-A Inhibitor (RIMA)** class [4] [5]. RIMAs offer a superior safety profile compared to older, irreversible MAO inhibitors because their action is competitive and short-lived, significantly reducing the risk of a dangerous hypertensive crisis known as the "cheese effect" [5] [6].

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